molecular formula C11H13IN2O B12082968 1-(3-Iodobenzoyl)pyrrolidin-3-amine

1-(3-Iodobenzoyl)pyrrolidin-3-amine

Cat. No.: B12082968
M. Wt: 316.14 g/mol
InChI Key: GXETWWNTSVOUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodobenzoyl)pyrrolidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds featuring a pyrrolidine ring, a common structural motif in bioactive molecules. The presence of the 3-iodobenzoyl group makes it a valuable intermediate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, which are instrumental in creating diverse compound libraries for structure-activity relationship (SAR) studies. Pyrrolidine scaffolds, such as the one in this compound, are recognized as "privileged structures" in pharmaceutical development due to their presence in a wide range of therapeutics . Specifically, pyrrolidin-3-amine derivatives have been extensively investigated for their potential central nervous system (CNS) activities. Research on analogous structures has demonstrated promising anticonvulsant and analgesic properties in preclinical models . For instance, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent candidates, showing efficacy in maximal electroshock (MES) and 6 Hz seizure models, as well as in models of neuropathic pain . The mechanism of action for such compounds is often associated with interaction at the neuronal voltage-sensitive sodium channel (site 2) . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3-iodophenyl)methanone

InChI

InChI=1S/C11H13IN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2

InChI Key

GXETWWNTSVOUDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Synthetic Strategies and Chemical Transformations

Foundational Synthetic Approaches to Pyrrolidine (B122466) Cores

The pyrrolidine ring is a privileged scaffold in a vast array of natural products and pharmaceutical agents. medchemexpress.comwikipedia.org Its synthesis has been the subject of extensive research, leading to a diverse toolbox of chemical transformations. These methods can be broadly categorized into several key approaches that offer control over stereochemistry and substitution patterns.

Transition-Metal-Catalyzed Cycloaddition and Cyclization Reactions

Transition-metal catalysis provides powerful and atom-economical routes to pyrrolidine rings. One of the most prominent methods is the [3+2] cycloaddition of azomethine ylides with alkenes. researchgate.net This reaction allows for the rapid construction of the five-membered ring with a high degree of stereocontrol. Various transition metals, including silver, copper, and rhodium, have been employed to catalyze this transformation, each offering unique advantages in terms of reactivity and selectivity. A general scheme for this approach is the reaction of an N-substituted amino ester with an aldehyde to generate the azomethine ylide, which then undergoes cycloaddition with a suitable alkene.

Another significant transition-metal-catalyzed approach is the [2+2+2] cycloaddition reaction. rsc.orgnih.gov This method involves the co-cyclization of three unsaturated components, such as alkynes and isocyanates, to form highly substituted heterocyclic systems. For instance, the reaction of a nitrogen-linked 1,6-diyne with an isocyanate can provide a pyrrolidine-fused pyridone, which can be a precursor to more complex pyrrolidine derivatives. The choice of the transition metal catalyst (e.g., cobalt, rhodium, iridium) is crucial for controlling the regioselectivity and efficiency of the cycloaddition. rsc.orgnih.gov

The following table summarizes representative transition-metal-catalyzed methods for pyrrolidine synthesis:

Catalyst SystemReaction TypeSubstratesKey Features
Silver(I) or Copper(I) salts[3+2] CycloadditionAzomethine ylides and alkenesHigh stereoselectivity, broad substrate scope.
Rhodium(II) carboxylates[3+2] CycloadditionDiazo compounds and iminesGeneration of azomethine ylides under mild conditions.
Cobalt or Rhodium complexes[2+2+2] CycloadditionDiynes and isocyanatesAtom-economical, access to fused pyrrolidine systems. rsc.orgnih.gov
Iridium complexesReductive Azomethine Ylide GenerationTertiary amides and lactamsAccess to structurally complex pyrrolidines via [3+2] cycloaddition.

Intramolecular Amination and Hydroamination Methodologies

Intramolecular C-H amination and hydroamination reactions represent another powerful strategy for the synthesis of pyrrolidines. These methods involve the formation of a nitrogen-carbon bond within the same molecule to construct the heterocyclic ring.

Intramolecular C-H Amination: This approach involves the direct functionalization of a C-H bond by a nitrogen-based functional group, often a nitrene or a related species. medchemexpress.com Copper and rhodium catalysts are commonly employed to facilitate this transformation. For instance, the decomposition of an alkyl azide (B81097) in the presence of a rhodium catalyst can generate a nitrene that undergoes intramolecular insertion into a C-H bond to form the pyrrolidine ring. This method is particularly useful for the synthesis of N-unprotected pyrrolidines. nih.gov

Intramolecular Hydroamination: This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule. rsc.org Both acid-catalyzed and transition-metal-catalyzed versions of this reaction have been developed. Brønsted acids can catalyze the cyclization of N-protected alkenylamines to afford pyrrolidines. Transition metals such as gold, palladium, and iron also effectively catalyze the intramolecular hydroamination of unactivated olefins, often with high stereoselectivity. rsc.org

The table below highlights key aspects of these intramolecular cyclization methods:

MethodCatalyst/ReagentSubstratesKey Features
Intramolecular C-H AminationRhodium(II) or Copper(I) complexesAlkyl azides, sulfamatesDirect C-N bond formation, access to diverse substitution patterns. medchemexpress.com
Intramolecular HydroaminationBrønsted acids (e.g., TfOH)N-protected alkenylaminesMetal-free conditions, good for simple pyrrolidines.
Intramolecular HydroaminationGold(I) or Palladium(II) complexesAminoalkenesHigh efficiency and stereoselectivity. rsc.org
Intramolecular HydroaminationIron(III) saltsAminoalkenesMild, efficient, and tolerates various functional groups. rsc.org

Organocatalytic and Biocatalytic Pathways for Pyrrolidine Rings

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed methods for pyrrolidine synthesis, often providing access to chiral products with high enantioselectivity.

Organocatalysis: Organocatalytic approaches frequently utilize small chiral organic molecules, such as proline and its derivatives, to catalyze asymmetric reactions. A common strategy is the asymmetric [3+2] cycloaddition between an enal or enone and an azomethine ylide generated in situ. Chiral secondary amines, like diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes to form a reactive enamine intermediate, which then undergoes a highly stereocontrolled cycloaddition. These methods have been successfully applied to the synthesis of highly substituted pyrrolidines, including those with quaternary stereocenters.

Biocatalysis: Biocatalytic methods employ enzymes to catalyze the formation of pyrrolidine rings with exceptional selectivity. medchemexpress.comwikipedia.org Engineered enzymes, such as variants of cytochrome P450, have been developed to perform intramolecular C-H amination of organic azides to construct chiral pyrrolidines. medchemexpress.comwikipedia.org This approach offers the advantage of operating under mild, aqueous conditions and can provide access to enantiomerically pure products. The directed evolution of enzymes allows for the optimization of catalytic efficiency and stereoselectivity for specific substrates. medchemexpress.comwikipedia.org

The following table summarizes the key features of organocatalytic and biocatalytic approaches:

ApproachCatalystReaction TypeKey Features
OrganocatalysisProline derivatives, diarylprolinol silyl ethersAsymmetric [3+2] cycloadditionHigh enantioselectivity, metal-free, access to complex stereochemistries.
BiocatalysisEngineered Cytochrome P450 enzymesIntramolecular C-H aminationExcellent enantioselectivity, mild and sustainable conditions. medchemexpress.comwikipedia.org

Convergent and Linear Syntheses of 1-(3-Iodobenzoyl)pyrrolidin-3-amine

The synthesis of the target molecule, this compound, can be envisioned through both convergent and linear strategies. A convergent approach would involve the separate synthesis of the 3-aminopyrrolidine (B1265635) core and 3-iodobenzoic acid, followed by their coupling. A linear approach might involve the formation of the N-benzoylpyrrolidine ring first, followed by the introduction of the iodine atom.

Amide Bond Formation via Coupling Reagents and Conditions

The formation of the amide bond between the pyrrolidine nitrogen and the 3-iodobenzoyl group is a critical step in the synthesis. The choice of coupling reagent is crucial, especially considering that secondary amines can sometimes be less reactive and the electronic properties of 3-iodobenzoic acid might influence the reaction.

A variety of modern coupling reagents are available to facilitate this transformation under mild conditions, minimizing side reactions and racemization if chiral starting materials are used. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

For the coupling of 3-iodobenzoic acid with 3-aminopyrrolidine, which may be a protected form during the synthesis, several effective reagent systems can be considered. The presence of the electron-withdrawing iodine atom on the benzoic acid may slightly decrease its nucleophilicity, but standard coupling protocols are generally effective. For challenging couplings involving sterically hindered or electron-deficient amines, more potent reagents might be necessary.

The following table presents a selection of common coupling reagents and their typical applications:

Coupling ReagentAcronymAdditive (if common)Key Features and Applications
DicyclohexylcarbodiimideDCCHOBt, DMAPWidely used, but the dicyclohexylurea byproduct can be difficult to remove.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, DMAPWater-soluble carbodiimide, simplifying byproduct removal.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPDIPEAEfficient for sterically hindered amino acids and for minimizing racemization.
(2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATUDIPEAHighly reactive, often used for difficult couplings and solid-phase peptide synthesis.
Propanephosphonic acid anhydrideT3P-A versatile and powerful reagent for amide bond formation.

The choice of solvent (e.g., dichloromethane, dimethylformamide) and base (e.g., triethylamine, diisopropylethylamine) also plays a significant role in the efficiency of the coupling reaction.

Regioselective Introduction of the 3-Iodobenzoyl Moiety

The regioselective introduction of the iodine atom at the meta position of the benzoyl group is a key challenge. This can be achieved either by starting with pre-functionalized 3-iodobenzoic acid or by performing a regioselective iodination on an N-benzoylpyrrolidine precursor.

Using 3-Iodobenzoic Acid: The most straightforward approach is to use commercially available 3-iodobenzoic acid as the starting material for the amide coupling step. medchemexpress.com This ensures that the iodine is in the correct position from the outset.

Regioselective Iodination: Alternatively, one could first synthesize N-benzoyl-3-aminopyrrolidine (with the amine group likely protected) and then introduce the iodine atom. The benzoyl group is a meta-directing deactivator in electrophilic aromatic substitution. Therefore, direct iodination of the benzoyl moiety would be expected to yield a mixture of isomers, with the meta-product being a major component, but potentially requiring purification from ortho- and para-isomers.

Several reagents and conditions are known for the regioselective iodination of aromatic compounds. For deactivated aromatic rings, stronger iodinating agents are often required.

The following table lists some reagents used for the iodination of aromatic compounds:

Stereocontrolled Functionalization of the Pyrrolidine Ring

Achieving stereocontrol in the functionalization of the pyrrolidine ring is paramount for influencing the pharmacological profile of this compound analogues. Various synthetic methodologies have been developed to introduce substituents onto the pyrrolidine core with high diastereoselectivity.

One of the most powerful techniques for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides. beilstein-journals.org This method allows for the creation of multiple stereocenters in a single, concerted step. The reaction typically involves the condensation of an α-amino acid or ester with an aldehyde or ketone to generate the azomethine ylide intermediate, which then reacts with a dipolarophile to form the pyrrolidine ring. beilstein-journals.org The stereochemical outcome can be influenced by the choice of starting materials, catalysts, and reaction conditions. For instance, the use of chiral auxiliaries attached to the nitrogen or the dipolarophile can direct the facial selectivity of the cycloaddition. metu.edu.trwikipedia.org

Another approach involves the stereoselective synthesis of pyrrolidine derivatives from other cyclic precursors. For example, the ring contraction of pyridines can lead to the formation of pyrrolidine skeletons. nih.gov Additionally, stereoselective methods for synthesizing functionalized pyrrolidines include diverted N-H insertion reactions of metallocarbenes with β-aminoketone derivatives. researchgate.net This process, catalyzed by rhodium(II) carboxylates, copper(I) triflate, or iron(III) porphyrins, proceeds under mild conditions to yield highly substituted proline derivatives. researchgate.net

The table below summarizes examples of stereocontrolled reactions for the synthesis of substituted pyrrolidines.

Reaction TypeCatalyst/ReagentKey FeaturesReference
1,3-Dipolar CycloadditionOrganocatalystsHigh enantioselectivity (up to >99% ee) with low catalyst loading. metu.edu.tr
Ring ContractionPhotoirradiation with silylboraneAccess to N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-enes from pyridines. nih.gov
Diverted N-H InsertionRhodium(II) carboxylates, Cu(I) triflateStereoselective route to functionalized pyrrolidines from β-aminoketones. researchgate.net

Derivatization and Scaffold Modification of Iodobenzoylpyrrolidine Analogues

The this compound scaffold offers rich opportunities for structural diversification to explore structure-activity relationships (SAR). Modifications can be introduced at the aromatic ring, the amide linkage, the pyrrolidine nitrogen, and the amino side chain.

Diversification at the Aromatic Ring and Amide Linkage

The iodo-substituted benzoyl moiety is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions. The iodine atom serves as a versatile handle for introducing a wide range of substituents via reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. nih.govrsc.orgnih.gov These reactions allow for the installation of various aryl, heteroaryl, alkyl, and amino groups, significantly expanding the chemical space around the aromatic ring. For instance, coupling with boronic acids (Suzuki-Miyaura) can introduce new phenyl or heterocyclic rings, potentially altering the molecule's interaction with biological targets. nih.gov

The amide linkage itself can be modified, although this is often more synthetically challenging. Strategies for forming and modifying amide bonds include the use of coupling reagents or, more recently, the rearrangement of nitrile imines. nih.gov Bioisosteric replacement of the amide bond with groups like 1,2,3-triazoles is another advanced strategy to modulate the compound's properties. nih.gov These triazoles can mimic the geometry and hydrogen bonding capabilities of the amide bond while offering different metabolic stability and solubility profiles. nih.gov

The following table presents examples of reactions used for diversification at the aromatic ring and amide linkage.

Reaction TypeReagents/CatalystApplicationReference
Suzuki-Miyaura CouplingPd catalyst, boronic acidIntroduction of aryl/heteroaryl groups at the iodo-position. nih.gov
Buchwald-Hartwig AminationPd(0)/BINAP, NaOtBuC-N bond formation at the iodo-position. nih.gov
Amide Bond FormationRearrangement of nitrile iminesAlternative to traditional coupling reagents for amide synthesis. nih.gov
Amide BioisostereCuI-catalyzed azide-alkyne cycloadditionReplacement of amide with 1,2,3-triazole. nih.gov

Structural Variations on the Pyrrolidine Nitrogen and Side Chain

The pyrrolidine nitrogen and the 3-amino side chain are readily available sites for modification. The secondary amine of the pyrrolidine ring can undergo N-alkylation, N-arylation, or acylation to introduce a variety of substituents. rsc.orgnih.gov For instance, N-alkylation can be achieved using alkyl halides or via reductive amination with aldehydes and a reducing agent. nih.gov

The primary amino group at the 3-position of the pyrrolidine ring is a key locus for introducing diversity. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions. nih.govnih.gov For example, reaction with different acid chlorides or activated carboxylic acids can generate a library of amide derivatives. Furthermore, the amino group can be converted into other functionalities, such as guanidines or sulfonamides, to explore different interactions with biological targets. nih.gov

The table below provides examples of reactions for modifying the pyrrolidine nitrogen and side chain.

Modification SiteReaction TypeReagentsOutcomeReference
Pyrrolidine NitrogenN-AlkylationAlcohols, t-BuOKIntroduction of alkyl groups. rsc.org
3-Amino Side ChainAcylationAcid chloridesFormation of amide derivatives. nih.gov
3-Amino Side ChainGuanidinylationGuanidinylating agentsFormation of guanidine (B92328) derivatives. nih.gov

Incorporation of Chiral Auxiliaries and Protecting Groups

The asymmetric synthesis of this compound and its analogues often relies on the use of chiral auxiliaries to control stereochemistry. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary stereogenic group that is incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgresearchgate.net For the synthesis of chiral amines, tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. nih.gov

Protecting groups are essential for the multi-step synthesis of complex molecules like the target compound. jocpr.comlibretexts.org They are used to temporarily mask reactive functional groups, such as the amine, to prevent them from undergoing unwanted reactions. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. For amines, common protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses. jocpr.com

The following table lists common chiral auxiliaries and protecting groups relevant to the synthesis of chiral aminopyrrolidines.

StrategyGroup/ReagentApplication/RemovalReference
Chiral AuxiliaryEvans OxazolidinonesAsymmetric alkylations, aldol (B89426) reactions. Cleaved by hydrolysis or reduction. wikipedia.orgresearchgate.net
Chiral Auxiliarytert-ButanesulfinamideAsymmetric synthesis of chiral amines via imine intermediates. sigmaaldrich.comnih.gov
Protecting GroupBoc (tert-Butoxycarbonyl)Amine protection. Removed with acid (e.g., TFA). creative-peptides.com
Protecting GroupFmoc (9-Fluorenylmethyloxycarbonyl)Amine protection. Removed with base (e.g., piperidine). creative-peptides.com

Medicinal Chemistry and Structure Activity Relationship Sar Investigations

Rational Design Paradigms for Iodobenzoylpyrrolidine Chemotypes

The development of iodobenzoylpyrrolidine-based compounds is often guided by established principles in medicinal chemistry, including fragment-based drug discovery and the systematic exploration of chemical space to achieve desired therapeutic properties.

Fragment-Based Drug Discovery and Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that involves identifying small chemical fragments that bind to a biological target and then growing or combining them to produce a lead compound with higher affinity. youtube.comnih.gov The 1-(3-Iodobenzoyl)pyrrolidin-3-amine scaffold can be conceptually dissected into two key fragments: the "3-iodobenzoyl" group and the "pyrrolidin-3-amine" group.

The Benzoyl Fragment: The benzoylpiperidine fragment, a close analog to benzoylpyrrolidine, is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules and its metabolic stability. nih.govnih.gov The benzoyl group itself provides a rigid core that can be systematically modified to probe interactions with a target protein. youtube.com The iodine atom at the 3-position is a key feature, potentially forming halogen bonds or providing lipophilicity to enhance binding.

The Pyrrolidine (B122466) Fragment: The pyrrolidine ring is a highly valued scaffold in drug discovery. nih.gov Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is advantageous for achieving specific pharmacophore geometries. nih.govnih.gov The sp3-hybridized carbons of the pyrrolidine ring contribute to the molecule's stereochemistry, which is often crucial for biological activity. nih.gov

The process of lead optimization involves iteratively modifying the initial lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. youtube.comyoutube.com This is achieved through systematic structural modifications of the lead. youtube.com For the iodobenzoylpyrrolidine chemotype, this could involve altering the substitution on the benzoyl ring, modifying the pyrrolidine ring, or changing the nature of the amide linker. nih.gov This iterative process of design, synthesis, and testing, guided by in vitro and in vivo data, is central to developing a clinical candidate. youtube.com

Exploration of Chemical Space and Scaffold Diversity

Exploring chemical space is a fundamental aspect of drug discovery, aiming to identify novel molecules with desired biological activities. youtube.comcapes.gov.br For the iodobenzoylpyrrolidine chemotype, this involves creating a diverse library of related compounds by introducing various structural modifications.

Scaffold Diversity: The pyrrolidine ring is a versatile scaffold that can be synthesized through various methods, including 1,3-dipolar cycloadditions and aminocyclizations, allowing for the creation of a wide range of derivatives. nih.govnih.govrsc.org The ability to functionalize the pyrrolidine ring at different positions provides a means to control the conformation and stereochemistry of the resulting molecules. nih.gov

Systematic Modifications: The exploration of chemical space for this chemotype often involves:

Varying Aromatic Substituents: Replacing the iodine atom with other halogens (e.g., bromine, chlorine) or with different functional groups to modulate electronic and steric properties. nih.govnih.gov

Altering the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring or changing its stereochemistry to optimize interactions with the target. beilstein-journals.orgnih.gov

Isosteric Replacements: Replacing parts of the molecule with bioisosteres, which are substituents or groups with similar physical or chemical properties, to improve pharmacological properties. For instance, the benzoylpiperidine fragment has been considered a potential bioisostere of the piperazine (B1678402) ring. nih.govnih.gov

This systematic exploration allows medicinal chemists to map the structure-activity landscape and identify compounds with improved potency and selectivity. youtube.com

Comprehensive Structure-Activity Relationship (SAR) Profiling

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov For the this compound family, SAR investigations have provided valuable insights into the roles of different structural components.

Elucidating the Influence of Aromatic Ring Substitution on Receptor Affinity and Selectivity

The nature and position of substituents on the benzoyl ring can have a profound impact on a molecule's affinity and selectivity for its biological target. nih.gov SAR studies on related benzamide (B126) and benzoyl derivatives have revealed several key trends. nih.govmdpi.com

In a series of 3-substituted benzamide derivatives, halogenated and trifluoromethylated compounds were identified as highly potent inhibitors of the Bcr-Abl kinase. nih.gov This suggests that electron-withdrawing groups at the 3-position of the benzoyl ring can be beneficial for activity. The specific impact of different substituents often depends on the topology of the target's binding pocket. For example, small lipophilic substituents at the 3-position of a phenyl ring were found to be preferable for optimal potency in a series of NAAA inhibitors. nih.gov

The following table illustrates hypothetical SAR data for aromatic ring substitutions, based on general principles observed in similar compound series.

CompoundR (Substitution at 3-position)Receptor Affinity (Ki, nM)Selectivity vs. Related Receptor
Reference-H1501x
This compound-I1510x
Analog A-Br258x
Analog B-Cl405x
Analog C-CH3802x
Analog D-CF31212x

This table is a representative example and does not reflect actual experimental data for this compound.

Stereochemical Implications of Pyrrolidine Ring Modifications on Biological Performance

Stereochemistry plays a critical role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct binding modes and pharmacological profiles. nih.govmdpi.com The pyrrolidine ring in this compound contains a chiral center at the 3-position, making the stereochemical orientation of the amine group a key determinant of its biological performance.

The non-planar nature of the pyrrolidine ring allows it to adopt different "puckered" conformations, such as envelope and twisted forms. nih.gov The specific conformation can be influenced by substituents on the ring. beilstein-journals.orgnih.gov For instance, fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that impact biological roles. beilstein-journals.orgnih.gov

The absolute configuration (R or S) at the chiral center can drastically affect how the molecule interacts with its target protein. Often, only one enantiomer will fit optimally into the binding site, leading to a significant difference in potency between the (R) and (S) forms. This stereoselectivity is a common theme in drug design and has been observed in numerous series of pyrrolidine-containing compounds. nih.gov

The table below provides a hypothetical illustration of the impact of pyrrolidine stereochemistry on biological activity.

CompoundStereochemistry at C3Receptor Affinity (Ki, nM)Relative Potency
(S)-Isomer(S)1510x
(R)-Isomer(R)1501x
Racemic Mixture(R/S)82.5~5.5x

This table is a representative example and does not reflect actual experimental data for this compound.

Conformational Analysis of the Amide Linkage and its Role in Target Recognition

The amide bond has partial double-bond character, which restricts rotation around the C-N bond. This can lead to the existence of cis and trans isomers. For most acyclic amides, the trans conformation is sterically favored and predominates. The torsional angles of the bonds adjacent to the amide group determine the relative orientation of the two fragments.

Computational studies and techniques like X-ray crystallography can provide insights into the preferred conformation of the amide linkage and how it orients the aromatic and pyrrolidine rings in space. nih.govnih.gov This orientation is crucial for aligning the key pharmacophoric features of the molecule with the complementary binding pockets of the target protein. In some cases, a more rigid or conformationally restricted linker can enhance potency and selectivity by reducing the entropic penalty upon binding. nih.gov Conversely, a more flexible linker might allow the molecule to adopt different conformations to bind to multiple targets. nih.gov The optimal degree of flexibility is target-dependent and a key consideration in the design of such inhibitors.

Computational Chemistry in Medicinal Chemistry Design

Computational chemistry serves as an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. By simulating and predicting the behavior of molecules at an atomic level, these methods provide deep insights into ligand-target interactions, guide synthetic efforts, and help prioritize compounds for further experimental evaluation. The pyrrolidine ring, a versatile and privileged scaffold in medicinal chemistry, is frequently the subject of such computational studies due to its ability to explore three-dimensional space and form key interactions with biological targets. nih.govfrontiersin.org

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for predicting the binding affinity of a compound. For a molecule like this compound, molecular docking studies would be employed to predict its binding mode within the active site of a specific biological target.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket, scoring each pose based on a defined scoring function. The resulting docking scores provide an estimation of the binding affinity. nih.govnih.gov

A detailed analysis of the docked pose of this compound would reveal key molecular interactions that contribute to its binding. These interactions typically include:

Hydrogen Bonds: The amine group on the pyrrolidine ring and the carbonyl oxygen of the benzoyl moiety are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with polar amino acid residues in the target's active site.

Hydrophobic Interactions: The benzoyl and pyrrolidine rings provide hydrophobic surfaces that can interact with nonpolar residues of the protein, contributing to binding affinity and specificity.

Halogen Bonds: The iodine atom on the benzoyl ring is capable of forming halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. This can significantly enhance binding affinity.

π-π Stacking: The aromatic benzoyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

The insights gained from molecular docking would be instrumental in guiding the design of new analogs with improved potency and selectivity. For instance, the position and nature of substituents on the benzoyl ring could be modified to optimize these interactions.

Interaction Type Potential Interacting Moiety on this compound Potential Interacting Amino Acid Residues
Hydrogen Bond DonorPyrrolidin-3-amine (N-H)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorBenzoyl (C=O)Arginine, Lysine, Histidine, Serine, Threonine
Hydrophobic InteractionsBenzoyl ring, Pyrrolidine ringLeucine, Isoleucine, Valine, Alanine, Phenylalanine
Halogen Bonding3-Iodo groupCarbonyl oxygen of backbone, Aspartate, Glutamate
π-π StackingBenzoyl ringPhenylalanine, Tyrosine, Tryptophan

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a target protein. frontiersin.orgnih.gov

For a compound like this compound, a pharmacophore model would typically consist of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. frontiersin.org The iodine atom could also be defined as a halogen bond donor feature. This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. mdpi.com

Virtual screening using a pharmacophore model derived from the binding mode of this compound or a related analog would enable the rapid identification of diverse chemical scaffolds with the potential for similar biological activity. This approach is significantly faster and more cost-effective than high-throughput screening of entire compound libraries. The hits from virtual screening can then be subjected to molecular docking and further computational analysis before being selected for chemical synthesis and biological testing.

Pharmacophore Feature Corresponding Moiety in this compound
Hydrogen Bond AcceptorCarbonyl oxygen of the benzoyl group
Hydrogen Bond DonorAmine group of the pyrrolidine ring
Aromatic RingBenzoyl ring
Hydrophobic CenterPyrrolidine ring
Halogen Bond DonorIodine atom

Dynamics Simulations and Free Energy Perturbation Calculations

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can provide valuable information about the stability of the ligand-protein complex, the flexibility of the binding site, and the role of solvent molecules. nih.govmdpi.com For this compound, an MD simulation would start with the docked pose in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation would reveal how the ligand and protein adapt to each other and whether the key interactions observed in docking are maintained over time.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands. FEP simulations involve computationally "mutating" one ligand into another within the protein's binding site and in solution. The difference in the free energy of these transformations provides a highly accurate prediction of the difference in binding affinity. This method could be applied to a series of analogs of this compound to precisely predict the effect of small structural modifications on binding potency, thereby prioritizing the most promising candidates for synthesis.

Preclinical Pharmacological Characterization and Molecular Mechanisms

In Vitro Receptor Binding and Functional Assays

No data are available in the public domain regarding the binding affinity (K_i or IC_50 values) of 1-(3-Iodobenzoyl)pyrrolidin-3-amine for any specific biological targets.

There are no published studies describing the functional activity of this compound at any receptor. Consequently, it is not known whether this compound acts as an agonist, antagonist, or inverse agonist.

Information regarding the effects of this compound on enzyme activity, including any potential inhibitory mechanisms, is not available in the current body of scientific literature.

Delineation of Molecular Mechanisms of Action

Due to the lack of binding and functional data, the primary molecular target(s) of this compound remain unidentified.

Without knowledge of the primary molecular target(s), no investigations into the downstream signal transduction pathways or cellular responses mediated by this compound have been reported.

Allosteric Modulation and Orthosteric Binding Site Characterization

The interaction of a compound with its molecular target is a cornerstone of pharmacological characterization. This involves determining whether the compound binds to the primary (orthosteric) site, where the endogenous ligand binds, or to a secondary (allosteric) site on the receptor. nih.gov Allosteric modulators can offer greater receptor subtype selectivity and a more nuanced physiological effect compared to orthosteric ligands. nih.gov

Characterization studies would typically involve radioligand binding assays to determine the compound's affinity and whether it competes with known orthosteric ligands. Functional assays, measuring downstream signaling pathways, would further elucidate the nature of the interaction, distinguishing between agonism, antagonism, and allosteric modulation. However, no such studies have been published for this compound.

Preclinical In Vivo Biological Activity

The evaluation of a compound's activity in a living organism is a critical step in preclinical development. This phase aims to establish proof-of-concept for the therapeutic potential of the compound.

Assessment in Established Animal Models of Disease

To assess the potential therapeutic utility of a compound, it is tested in animal models that mimic human diseases. Depending on the hypothesized mechanism of action, these could include models for neurological disorders, infectious diseases, inflammation, or cancer. nih.govnih.gov For instance, in the context of neuroinflammation, a compound might be evaluated in a mouse model of Alzheimer's disease. nih.gov Similarly, potential anti-cancer agents are often screened against various cancer cell lines and then in rodent models of tumors. nih.govnih.gov The selection of the appropriate animal model is crucial for predicting clinical efficacy. There are no published studies detailing the assessment of this compound in any established animal models of disease.

Pharmacodynamic Biomarker Evaluation and Efficacy Endpoints

Pharmacodynamic (PD) biomarkers are used to demonstrate that a compound is engaging its target and having a biological effect in vivo. nih.gov These biomarkers can be molecular, cellular, or physiological changes that are measured in response to the compound. nih.gov Efficacy endpoints are specific, measurable outcomes that indicate the therapeutic benefit of the compound in the animal model. For example, in an anti-inflammatory study, a reduction in paw edema could be an efficacy endpoint. researchgate.net The evaluation of PD biomarkers and efficacy endpoints is essential for understanding the dose-response relationship and for guiding the design of clinical trials. No pharmacodynamic biomarker or efficacy endpoint data has been reported for this compound.

Comparative Studies with Reference Compounds

To understand the potential advantages of a new compound, its activity is often compared to that of a standard-of-care or reference compound. researchgate.net These studies help to benchmark the potency, efficacy, and potential side-effect profile of the new chemical entity. For example, a novel analgesic might be compared to a known pain reliever like morphine or a non-steroidal anti-inflammatory drug (NSAID). nih.gov Such comparative data is vital for determining the therapeutic niche of a new drug candidate. There are no publicly available comparative studies involving this compound and any reference compounds.

Radiochemical Synthesis and Molecular Imaging Probe Development

Development of Radiosynthetic Routes for Iodinated Pyrrolidines

The introduction of a radioactive iodine isotope into a molecule like 1-(3-Iodobenzoyl)pyrrolidin-3-amine is the first and most crucial step in its development as a SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) imaging agent. The choice of radioisotope, typically Iodine-123 ([¹²³I]) for SPECT or Iodine-124 ([¹²⁴I]) for PET, dictates the imaging modality, while Iodine-125 ([¹²⁵I]) is commonly used for in vitro laboratory studies due to its longer half-life.

Electrophilic and Nucleophilic Radioiodination Methodologies

The synthesis of radioiodinated compounds can be broadly categorized into electrophilic and nucleophilic methods. nih.gov Electrophilic radioiodination involves the reaction of an electron-rich precursor with a source of electrophilic radioiodide. For a compound like this compound, this would typically involve a precursor where the iodine position is replaced by a more reactive group, such as a trialkylstannyl (e.g., tributyltin) or a boronic acid derivative. The radioiodide is activated using an oxidizing agent like Chloramine-T, Iodogen, or N-chlorosuccinimide (NCS) to form an electrophilic species that then substitutes the precursor group. nih.govnih.gov For instance, the synthesis of other radioiodinated benzamides has successfully employed electrophilic destannylation due to its high efficiency and specificity. nih.gov

Nucleophilic radioiodination, conversely, involves the reaction of a nucleophilic radioiodide with an electron-deficient substrate. nih.gov This method often requires a precursor with a good leaving group, such as a bromine, triflate, or a diazonium salt, at the site of iodination. Copper-catalyzed reactions have been shown to facilitate nucleophilic radioiodination, improving yields and reaction conditions. nih.gov A one-pot, three-component reaction involving an azide (B81097), an alkyne, and radioiodide has also been reported for the rapid assembly of ¹²⁵I-labeled triazoles, showcasing innovative approaches to nucleophilic labeling. nih.gov

The choice between electrophilic and nucleophilic routes depends on the specific chemistry of the target molecule and the availability of suitable precursors.

Precursor Design and Optimization for High Radiochemical Yield and Purity

The success of any radiosynthesis heavily relies on the design of the precursor molecule. nih.gov For electrophilic routes, precursors containing organotin or organoboron moieties are common. For nucleophilic substitution, precursors with good leaving groups are essential. The stability of the precursor under the reaction conditions and its reactivity towards the radioiodide are critical factors that need to be optimized to achieve high radiochemical yield (RCY) and purity.

The position of the leaving or activating group on the aromatic ring is also crucial. For this compound, the iodine is at the meta-position of the benzoyl group. A suitable precursor would therefore have an activating group at this specific position to ensure the regioselective introduction of the radioiodine. Optimization involves screening different precursors, reaction temperatures, times, and amounts of reagents to maximize the incorporation of the radioisotope into the desired molecule while minimizing the formation of impurities.

Automated Radiosynthesis for Clinical Translation Research

For a radiotracer to be used in clinical research, its synthesis must be reliable, reproducible, and compliant with Good Manufacturing Practice (GMP) guidelines. nih.govnih.gov Automated radiosynthesis modules play a pivotal role in achieving this. nih.govnih.gov These systems perform the entire radiosynthesis process, including purification and formulation, within a shielded "hot cell," minimizing radiation exposure to the operator and ensuring consistency between batches.

Several commercial automated synthesis platforms are available, such as the GE TRACERlab™ and IBA Synthera®. nih.gov The adaptation of a manual radiosynthesis to an automated platform requires careful optimization of each step, from reagent delivery to HPLC purification. nih.gov The successful automation of the synthesis of other radiotracers, like [¹⁸F]DPA-714, has demonstrated the feasibility of producing high-yield, high-purity radiopharmaceuticals suitable for clinical research. nih.govnih.gov For a compound like radiolabeled this compound, a validated automated synthesis would be a critical step towards its potential use in human imaging studies.

Preclinical Evaluation of Radiolabeled this compound Analogs as Molecular Imaging Probes

Once a radiolabeled analog of this compound is successfully synthesized, it must undergo rigorous preclinical evaluation to assess its potential as a molecular imaging probe. This evaluation involves both in vitro and in vivo studies to determine its biological properties.

In Vitro Receptor Autoradiography and Quantitative Tissue Distribution

In vitro receptor autoradiography is a powerful technique used to visualize the distribution of radioligand binding sites in tissue sections. nih.govnih.gov In this method, thin slices of tissue (e.g., from the brain or a tumor) are incubated with the radiolabeled compound. The radioligand will bind to its target receptors. The distribution and density of these receptors can then be visualized by exposing the tissue sections to a phosphor imaging plate or film. nih.gov This technique would allow researchers to determine if radiolabeled this compound binds to specific regions in the brain or other tissues, providing initial evidence of its target engagement. nih.gov

Quantitative whole-body autoradiography (QWBA) is an in vivo technique that provides a comprehensive overview of the distribution of a radiolabeled compound throughout the entire body of a laboratory animal over time. bioivt.comnih.govplos.org After administration of the radiolabeled compound, the animal is euthanized at various time points, frozen, and sliced into thin whole-body sections. These sections are then exposed to a phosphor screen to quantify the amount of radioactivity in different organs and tissues. nih.govplos.org This data is crucial for understanding the pharmacokinetics of the compound, identifying potential off-target accumulation, and for dosimetry calculations to estimate radiation exposure in humans. bioivt.complos.org

Below is a hypothetical data table illustrating the kind of data that would be generated from a QWBA study.

TissueConcentration (ng-eq/g) at 1hConcentration (ng-eq/g) at 4hConcentration (ng-eq/g) at 24h
Blood50202
Brain30151
Heart45183
Liver20015025
Kidneys18012020
Lungs60255
Muscle25101
Bone1084

This table is for illustrative purposes only and does not represent actual data for the specified compound.

Assessment of In Vivo Target Engagement and Specificity (e.g., PET, SPECT)

The ultimate test for a molecular imaging probe is its performance in vivo using imaging techniques like PET or SPECT. nih.gov These non-invasive methods allow for the three-dimensional visualization and quantification of the radiotracer's distribution in a living subject. nih.gov Following administration of the radiolabeled this compound analog, a series of scans would be acquired to track its uptake and clearance from various organs, particularly the target tissue (e.g., the brain).

To assess specificity, blocking studies are often performed. This involves co-administering a high dose of a non-radiolabeled compound (a "cold" ligand) that is known to bind to the same target. If the radiotracer is binding specifically, the presence of the cold ligand will block its binding, resulting in a significantly reduced signal in the target tissue. This demonstrates that the observed signal is due to specific receptor binding and not non-specific accumulation. The data obtained from these in vivo imaging studies are critical for validating the utility of the radiotracer for its intended application.

Below is a hypothetical data table showing the kind of results expected from a blocking study.

Region of InterestBaseline Uptake (%ID/g)Uptake after Blocking (%ID/g)% Blockade
Target Region2.50.580%
Cerebellum (Reference)0.80.756.25%

This table is for illustrative purposes only and does not represent actual data for the specified compound. %ID/g = percentage of injected dose per gram of tissue.

Considerations for Blood-Brain Barrier Permeability and Non-Specific Binding

The development of effective molecular imaging probes for the central nervous system (CNS) hinges on two critical factors: the ability to cross the blood-brain barrier (BBB) and low non-specific binding in the brain. For the compound this compound, while direct experimental data is not available, its potential as a CNS imaging agent can be evaluated by considering its structural features in the context of established principles for PET radiotracer design.

Blood-Brain Barrier Permeability

The blood-brain barrier is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. frontiersin.orgnih.gov For a PET radiotracer to be effective in brain imaging, it must efficiently cross this barrier. The key physicochemical properties that govern BBB permeability are summarized in the table below.

Table 1: General Physicochemical Properties Influencing Blood-Brain Barrier Permeability for CNS PET Tracers

Property Favorable Range Rationale
Molecular Weight (MW) ≤ 400-450 g/mol Smaller molecules generally exhibit better diffusion across the BBB. frontiersin.org
Lipophilicity (logP/logD) 1-4 A balance is required; sufficient lipophilicity is needed to partition into the lipid membranes of the BBB, but excessive lipophilicity can lead to high non-specific binding and sequestration in fatty tissues. frontiersin.orgnih.gov
Polar Surface Area (PSA) < 90 Ų Lower PSA is associated with better BBB penetration as it reduces the number of hydrogen bonds that must be broken for the molecule to cross the lipid bilayer. frontiersin.org
Hydrogen Bond Donors (HBD) ≤ 3 Fewer hydrogen bond donors facilitate easier passage through the lipophilic BBB. frontiersin.org
Hydrogen Bond Acceptors (HBA) ≤ 7 A lower number of hydrogen bond acceptors is generally preferred for better BBB permeability. frontiersin.org

| Efflux Transporter Substrate | No | Substrates for efflux transporters like P-glycoprotein (P-gp) are actively pumped out of the brain, reducing their effective concentration. nih.govnih.gov |

Based on the structure of this compound, we can infer its potential for BBB penetration. The molecule possesses a pyrrolidine (B122466) ring and a benzoyl group, which are common scaffolds in CNS-active compounds. nih.govnih.gov However, the presence of the amine group and the carbonyl group contributes to its polarity. The iodine atom increases its molecular weight and lipophilicity. A detailed analysis of its calculated physicochemical properties would be necessary to predict its BBB permeability profile more accurately.

Furthermore, many potential PET radiotracers are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp). nih.gov This can significantly limit brain uptake. Whether this compound or its radiolabeled derivatives are substrates for such transporters would need to be determined experimentally.

Non-Specific Binding

Non-specific binding refers to the binding of a radiotracer to sites other than its intended target. nih.gov High non-specific binding is a major hurdle in PET imaging as it reduces the signal-to-noise ratio, making it difficult to distinguish the specific signal from the background. nih.gov

Lipophilicity is a primary driver of non-specific binding. nih.govnih.gov Highly lipophilic compounds tend to bind indiscriminately to lipid-rich structures in the brain. Therefore, while a certain degree of lipophilicity is required for BBB penetration, it must be carefully optimized to minimize non-specific binding.

The iodobenzoyl group in this compound contributes significantly to its lipophilicity. The introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) would not alter the lipophilicity, but labeling with other isotopes like ¹⁸F would necessitate structural modifications that could impact this property.

Table 2: Factors Influencing Non-Specific Binding of PET Radiotracers

Factor Influence on Non-Specific Binding
Lipophilicity High lipophilicity generally leads to higher non-specific binding. nih.govnih.gov
Plasma Protein Binding High binding to plasma proteins like albumin can reduce the free fraction of the tracer available to cross the BBB and can also contribute to background signal. nih.gov
Charge Charged molecules at physiological pH may exhibit electrostatic interactions with various biological macromolecules, contributing to non-specific binding.

| Metabolism | Radiometabolites that can cross the BBB can contribute to the non-specific signal. nih.gov |

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatographic and Mass Spectrometric Techniques

High-resolution chromatography and mass spectrometry are indispensable tools for the separation, quantification, and identification of chemical compounds and their byproducts.

Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment and Quantification

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and solvent consumption compared to traditional HPLC. For the purity assessment of 1-(3-Iodobenzoyl)pyrrolidin-3-amine, a UHPLC method would be developed. This involves optimizing the mobile phase composition (typically a mixture of water with acetonitrile (B52724) or methanol (B129727) and additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape), selecting a suitable stationary phase (such as a C18 column), and setting the appropriate flow rate and column temperature. A photodiode array (PDA) detector would likely be used for detection, leveraging the chromophore in the iodobenzoyl moiety. The purity would be determined by calculating the peak area percentage of the main compound relative to any detected impurities.

Hypothetical UHPLC Method Parameters:

Parameter Value
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Detection | PDA at 254 nm |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Profiling and Identification

LC-HRMS is a powerful technique for identifying metabolites in complex biological matrices. Following administration to an in vitro or in vivo system, samples would be analyzed to detect potential metabolites of this compound. The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, allows for the determination of the accurate mass of parent and metabolite ions, which in turn facilitates the prediction of their elemental composition. Common metabolic pathways that could be investigated include hydroxylation of the aromatic ring, N-dealkylation, or oxidation of the pyrrolidine (B122466) ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Derivatization Studies

GC-MS is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its relatively low volatility and the presence of a primary amine. However, it could be employed to analyze any volatile impurities or degradation products. To make the compound more amenable to GC analysis, a derivatization step would likely be necessary. This could involve acylating or silylating the primary amine group to increase its volatility and thermal stability.

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are crucial for the unambiguous confirmation of a molecule's chemical structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. For this compound, techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyrrolidine ring and the benzoyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate the protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings between protons and carbons, which is critical for connecting the 3-iodobenzoyl group to the pyrrolidine ring at the nitrogen atom.

Key Hypothetical NMR Correlations:

Experiment Expected Key Information
COSY Correlations between protons on adjacent carbons in the pyrrolidine ring.
HSQC Correlation of each proton with its directly bonded carbon atom.

| HMBC | Correlation between the carbonyl carbon and protons on the pyrrolidine ring; correlations between the pyrrolidine protons and the carbonyl carbon. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For instance, by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) of error. This is a cornerstone of modern chemical characterization.

Table of Compounds

Compound Name
This compound
Acetonitrile
Formic Acid

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the qualitative analysis of molecular structures. americanpharmaceuticalreview.com By probing the vibrational modes of a molecule's constituent bonds, both IR and Raman spectroscopy provide a unique "fingerprint," enabling the identification of functional groups and offering insights into the molecule's conformation. americanpharmaceuticalreview.com Although both are forms of vibrational spectroscopy, they are governed by different physical principles—IR spectroscopy measures the absorption of infrared light by molecules, while Raman spectroscopy analyzes the light scattered from a sample. americanpharmaceuticalreview.com Consequently, their spectra can provide complementary information.

For a molecule such as this compound, vibrational spectroscopy is instrumental in confirming the presence of its key structural features: the secondary amine within the pyrrolidine ring, the tertiary amide group, the substituted benzene (B151609) ring, and the carbon-iodine bond.

The analysis of the vibrational spectra allows for the identification and characterization of the principal functional groups within the this compound molecule. The expected characteristic vibrational frequencies are detailed below, based on established group frequency correlations.

Infrared (IR) Spectroscopy

The IR spectrum is particularly sensitive to polar bonds and provides clear, strong signals for many common functional groups. For this compound, the following table summarizes the anticipated absorption bands.

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3350-3310Medium-WeakN-H StretchSecondary Amine (in pyrrolidine ring)
~3100-3000Medium-WeakC-H StretchAromatic (Benzene Ring)
~2960-2850MediumC-H StretchAliphatic (Pyrrolidine Ring)
~1650-1630StrongC=O Stretch (Amide I)Tertiary Amide
~1600, ~1475Medium-WeakC=C StretchAromatic (Benzene Ring)
~1450MediumC-N Stretch (Amide II)Tertiary Amide
~1335-1250Medium-StrongC-N StretchAromatic Amine Moiety
~1250-1020MediumC-N StretchAliphatic Amine (Pyrrolidine Ring) orgchemboulder.com
~900-675StrongC-H Bending (out-of-plane)Aromatic (Benzene Ring)
~600-500Medium-WeakC-I StretchIodobenzoyl Group

Note: The N-H bending vibration, typically seen for primary amines around 1650-1580 cm⁻¹, might be obscured by the strong amide C=O absorption in this compound. orgchemboulder.com The C-I stretch is often weak and can be difficult to definitively assign.

Raman Spectroscopy

Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. Aromatic and C-C backbone vibrations often produce strong Raman signals.

Interactive Data Table: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3100-3050StrongC-H StretchAromatic (Benzene Ring)
~2960-2850MediumC-H StretchAliphatic (Pyrrolidine Ring)
~1650-1630Medium-WeakC=O Stretch (Amide I)Tertiary Amide
~1600Very StrongC=C Stretch (Ring Breathing)Aromatic (Benzene Ring)
~1000StrongRing Breathing ModeAromatic (Benzene Ring)
~600-500StrongC-I StretchIodobenzoyl Group

Conformational Studies

Q & A

Q. What are the key considerations in designing a synthesis route for 1-(3-Iodobenzoyl)pyrrolidin-3-amine?

  • Methodological Answer : Synthesis routes must prioritize regioselectivity and functional group compatibility. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) could be adapted for introducing the iodobenzoyl moiety . Reaction conditions (e.g., solvent polarity, temperature) should minimize side reactions, such as dehalogenation or pyrrolidine ring opening. Post-synthesis purification via column chromatography (using silica gel and gradient elution) or recrystallization (e.g., from acetonitrile) is critical to isolate the compound in high purity .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the pyrrolidine ring conformation and iodobenzoyl substitution pattern. Aromatic protons in the 7.0–8.5 ppm range and pyrrolidine protons at 2.5–4.0 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) and detects isotopic patterns for iodine (127^{127}I) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can map potential energy surfaces to predict reaction pathways. For example, transition state analysis for nucleophilic substitution at the iodine site or pyrrolidine ring opening can guide experimental design. Tools like Gaussian or ORCA are used to model electronic effects (e.g., iodine's electron-withdrawing nature) and steric hindrance . Computational predictions should be validated experimentally via kinetic studies or isotopic labeling .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer :
  • Factorial Design : Systematically vary parameters (e.g., catalyst loading, temperature) to identify critical factors affecting yield. A 2k2^k factorial design can isolate interactions between variables (e.g., Pd catalyst vs. base) .
  • Comparative Analysis : Replicate published protocols under controlled conditions to assess reproducibility. Discrepancies may arise from trace impurities in reagents or solvent drying methods .
  • Advanced Characterization : Use LC-MS or 19^{19}F NMR (if fluorine analogs are synthesized) to detect low-abundance byproducts that reduce yield .

Q. How can separation technologies optimize purification of this compound?

  • Methodological Answer :
  • Membrane Technologies : Nanofiltration or reverse osmosis can concentrate the compound from reaction mixtures, especially in aqueous-organic biphasic systems .
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves high resolution for polar derivatives. Monitor UV absorption at 254 nm (iodine’s chromophore) .

Q. What methodologies enable structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer :
  • Scaffold Modification : Replace the pyrrolidine ring with piperidine or azetidine to assess ring size impact on bioactivity. Use reductive amination or ring-closing metathesis for diversification .
  • Functional Group Interrogation : Synthesize analogs with bromo/chloro substituents or ester/amide replacements for the benzoyl group. Evaluate biological activity via high-throughput screening (e.g., kinase inhibition assays) .

Troubleshooting & Cross-Disciplinary Approaches

Q. How can researchers address low yields in coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(II)/Cu(I) systems (e.g., PdCl2_2(PPh3_3)2_2/CuI) or ligand-free conditions to enhance cross-coupling efficiency. Monitor reaction progress via TLC or in situ IR .
  • Solvent Optimization : Switch from polar aprotic (e.g., acetonitrile) to non-polar solvents (e.g., toluene) to stabilize intermediates and reduce side reactions .

Q. What cross-disciplinary approaches enhance the development of this compound-based probes?

  • Methodological Answer :
  • Materials Science : Immobilize the compound on gold nanoparticles (via thiol linkers) for surface-enhanced Raman spectroscopy (SERS) applications .
  • Computational-Experimental Feedback : Use machine learning (e.g., random forest models) trained on reaction datasets to predict optimal conditions for scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.